molecular formula C16H20BrN3O2 B5907444 N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Numéro de catalogue: B5907444
Poids moléculaire: 366.25 g/mol
Clé InChI: JQGZXDQESADKOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, also known as BQ-123, is a cyclic peptide that acts as a selective antagonist of the endothelin A receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and pulmonary fibrosis.

Mécanisme D'action

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide acts as a selective antagonist of the endothelin A receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including vascular smooth muscle cells, cancer cells, and fibroblasts. Endothelin-1, the endogenous ligand of the endothelin A receptor, is a potent vasoconstrictor and mitogenic factor that is involved in the pathogenesis of various diseases. By blocking the endothelin A receptor, this compound can inhibit the vasoconstrictive, angiogenic, and profibrotic effects of endothelin-1.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues. In vascular smooth muscle cells, this compound can inhibit the contraction induced by endothelin-1 and other vasoconstrictors. In cancer cells, this compound can inhibit the proliferation, migration, and invasion induced by endothelin-1 and other growth factors. In fibroblasts, this compound can inhibit the proliferation and collagen synthesis induced by endothelin-1 and other profibrotic factors. These effects are mediated by the blockade of the endothelin A receptor.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several advantages as a research tool. It is a selective antagonist of the endothelin A receptor, which allows for the specific inhibition of the effects of endothelin-1. It has been extensively studied in various disease models, which provides a wealth of data on its pharmacological properties. However, this compound also has some limitations. It is a peptide that can be degraded by proteases, which limits its bioavailability and stability. It also has a relatively low potency compared to other endothelin A receptor antagonists, which may require higher concentrations for effective inhibition.

Orientations Futures

There are several future directions for the research on N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide. One direction is the development of more stable and potent analogs of this compound that can be used as therapeutic agents. Another direction is the investigation of the role of endothelin-1 and the endothelin A receptor in other diseases, such as diabetes, Alzheimer's disease, and stroke. Furthermore, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Overall, this compound is a promising research tool and therapeutic agent that has the potential to improve the treatment of various diseases.

Méthodes De Synthèse

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the coupling of amino acids in solution. Both methods have been used to synthesize this compound with high purity and yield.

Applications De Recherche Scientifique

N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, this compound has been shown to lower blood pressure by blocking the vasoconstrictive effects of endothelin-1. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the angiogenic effects of endothelin-1. In pulmonary fibrosis, this compound has been shown to reduce fibrosis and inflammation by blocking the profibrotic effects of endothelin-1.

Propriétés

IUPAC Name

N-(4-bromophenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h5-8,12-14,19H,1-4,9H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGZXDQESADKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.